(S)-pentadec-1-yn-4-ol

Inflammation Lipoxygenase Inhibition Eicosanoid Pathway

Researchers studying lipoxygenase inhibition often face limited access to chiral, non-catechol chemotypes. (S)-Pentadec-1-yn-4-ol is a verified 5-LOX inhibitor and antioxidant, supplied as a defined (S)-enantiomer essential for asymmetric synthesis and mechanistic studies. - Defined (S)-stereochemistry for reproducible asymmetric synthesis. - Reported potent 5-lipoxygenase inhibition for arachidonic acid cascade research. - Patented intermediate (US 10,071,960 B1) with dual antioxidant activity.

Molecular Formula C15H28O
Molecular Weight 224.38 g/mol
Cat. No. B15062023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-pentadec-1-yn-4-ol
Molecular FormulaC15H28O
Molecular Weight224.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC#C)O
InChIInChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h2,15-16H,3,5-14H2,1H3/t15-/m1/s1
InChIKeyRTOSBUGIFPEVLJ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Pentadec-1-yn-4-ol: Chiral Alkyne Alcohol for Asymmetric Synthesis


(S)-Pentadec-1-yn-4-ol is a chiral, long-chain alkyne alcohol with the molecular formula C₁₅H₂₈O and a molecular weight of 224.38 g/mol . This compound features a terminal alkyne group and a hydroxyl group on a stereocenter, making it a versatile intermediate in asymmetric synthesis and a subject of biological evaluation [1]. It is known to be a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also serves as an antioxidant in fats and oils .

Chiral building block

Enantiopure (S)-alkyne alcohol for asymmetric synthesis workflows

Reported LOX inhibitor

Alkyne-alcohol chemotype for lipoxygenase pathway studies

Dual activity probe

Antioxidant and LOX inhibition profile for lipid oxidation research

Why Generic Substitution Fails


Generic substitution of (S)-pentadec-1-yn-4-ol with structurally similar compounds is not feasible due to its specific stereochemistry and distinct functional group arrangement. The (S)-enantiomer possesses a defined chiral center that dictates its interactions in asymmetric reactions and with biological targets, such as lipoxygenase enzymes. Compounds with different chain lengths, stereoisomers (e.g., the (R)-enantiomer), or modifications to the alkyne or alcohol groups would exhibit altered reactivity, selectivity, and biological activity profiles, as evidenced by its specific inhibition of 5-lipoxygenase [1]. Its use as a key intermediate in patented synthetic routes further underscores the need for the exact (S)-pentadec-1-yn-4-ol structure to achieve desired outcomes [2].

Target (S)-pentadec-1-yn-4-ol
Substitute (R)-enantiomer or racemic mixture

Opposite enantiomer shifts stereochemical outcome; diastereomeric products may result in asymmetric routes.

Target Alkyne-alcohol chemotype
Substitute Catechol-based LOX inhibitors

Mechanism of inhibition may differ; structure-activity relationships not directly transferable.

Quantitative Differentiation Against Key Comparators


Lipoxygenase Inhibition: Alkyne-Alcohol vs. Catechol Chemotype

While direct head-to-head data for (S)-pentadec-1-yn-4-ol against its closest structural analogs is limited, its classification as a 'potent lipoxygenase inhibitor' provides a clear functional differentiation from related long-chain phenolic compounds. For context, the known 5-lipoxygenase inhibitor 3-n-pentadecylcatechol demonstrates an IC50 of 2.74 μM against human 5-LOX [1]. (S)-pentadec-1-yn-4-ol, containing an alkyne and alcohol group rather than a catechol moiety, is also reported as a potent lipoxygenase inhibitor [2]. This structural difference suggests a distinct mechanism of action, which is a critical selection criterion for researchers exploring novel chemotypes for lipoxygenase inhibition.

LOX Inhibition
Cross-study comparable
Distinct alkyne-alcohol chemotype
vs. 3-n-pentadecylcatechol (IC50 2.74 µM)
Supports alternative inhibition mechanism study
Specific IC50 not reported for target compound
Inflammation Lipoxygenase Inhibition Eicosanoid Pathway

Enantiomeric Purity: (S)- vs. (R)-Isomer in Asymmetric Synthesis

(S)-pentadec-1-yn-4-ol is specifically defined by its (S)-stereochemistry at the C4 position. The corresponding (R)-enantiomer, (R)-pentadec-1-yn-4-ol, would be a completely distinct compound. In the context of asymmetric synthesis, the chirality of the starting material dictates the stereochemical outcome of the product . Therefore, a procurement decision between the (S) and (R) isomers is not a matter of potency but of absolute necessity for the intended synthetic route.

Enantiomeric Identity
Class-level inference
(S)-configuration at C4; (4S)-pentadec-1-yn-4-ol
Enantiomer-specific synthesis requirement
(R)-enantiomer yields different diastereomers
Asymmetric Catalysis Chiral Synthesis Stereochemistry

Dual Antioxidant and Lipoxygenase Inhibitor Profile

(S)-pentadec-1-yn-4-ol is described as serving as an antioxidant in fats and oils, a property that is not universal among lipoxygenase inhibitors [1]. This dual activity profile (lipoxygenase inhibition and antioxidant) provides a point of differentiation from other compounds that may only inhibit the enzyme or scavenge radicals. For comparison, DPPH radical scavenging assays for various compounds can yield IC50 values in the micromolar to millimolar range [2].

Antioxidant Activity
Class-level inference
Reported antioxidant in fats and oils
Dual LOX inhibition/antioxidant profile
DPPH IC50 values not available for target
Oxidative Stress Lipid Peroxidation Antioxidant

Patent Protection and Commercial Development Pathway

Unlike many commodity research chemicals, (S)-pentadec-1-yn-4-ol has been the subject of patent protection, specifically US Patent 10,071,960 B1, held by Prof. Yahia N. Mabkhot [1]. This patent covers the use of this compound, indicating a validated and commercially relevant development pathway. This is a key differentiator from non-patented analogs, which lack the same level of commercial interest and pre-existing validation.

Patent Status
Supporting evidence
US Patent 10,071,960 B1
Supports commercial development pathway
Differentiates from unpatented analogs
Drug Development Intellectual Property Therapeutic Lead

Key Application Scenarios


Mechanistic Lipoxygenase Inhibition Studies

(S)-Pentadec-1-yn-4-ol is specifically suited for research aimed at understanding lipoxygenase inhibition, as it is reported to be a potent inhibitor of this enzyme family [1]. Its distinct alkyne-alcohol structure provides a different chemotype compared to commonly studied catechol-based inhibitors, making it a valuable tool for exploring alternative binding modes and inhibition mechanisms in the arachidonic acid pathway [2].

Asymmetric Synthesis and Chiral Method Development

The defined (S)-stereochemistry of (S)-pentadec-1-yn-4-ol makes it a critical building block in asymmetric synthesis. Its use is essential in any synthetic route where the chirality of the product is derived from this center [1]. This compound is particularly valuable for developing new asymmetric catalysts or for the enantioselective synthesis of more complex natural products or pharmaceutical intermediates.

Dual-Action Anti-Inflammatory Agent Research

Given its reported dual activity as a lipoxygenase inhibitor and an antioxidant in fats and oils [1], (S)-pentadec-1-yn-4-ol is a prime candidate for research into compounds with a dual mechanism of action for addressing inflammatory conditions and oxidative stress. This sets it apart from compounds that only target one pathway.

Commercial Development and Scale-Up

The existence of a specific US patent (US 10,071,960 B1) covering the use of (S)-pentadec-1-yn-4-ol indicates a clear path toward commercial development and differentiates it from unpatented analogs [1]. This makes it an attractive target for organizations seeking to license or further develop a protected lead compound.

Application
Selection Property
Validation Focus
Lipoxygenase inhibition mechanism studies
Distinct alkyne-alcohol chemotype
Alternative LOX inhibition pathways
Asymmetric synthesis and chiral method development
Defined (S)-stereochemistry
Enantiomer-specific building block suitability
Dual-pathway oxidative stress and lipid mediator studies
Reported LOX inhibition/antioxidant profile
Dual-mechanism pathway interrogation
Lead compound development and scale-up research
Patent-protected chemotype
Commercialization pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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